molecular formula C23H31NO B1295292 p-Hexyloxybenzylidene p-butylaniline CAS No. 29743-11-1

p-Hexyloxybenzylidene p-butylaniline

Cat. No.: B1295292
CAS No.: 29743-11-1
M. Wt: 337.5 g/mol
InChI Key: YDTFLWMDAFOTRZ-UHFFFAOYSA-N
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Description

p-Hexyloxybenzylidene p-butylaniline: is a thermotropic liquid crystal compound known for its unique mesomorphic properties. It is widely studied in the field of liquid crystal research due to its ability to exhibit various liquid crystalline phases, including nematic and smectic phases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Hexyloxybenzylidene p-butylaniline typically involves the condensation reaction between p-hexyloxybenzaldehyde and p-butylaniline. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The solvent used is usually ethanol or methanol. The reaction mixture is refluxed for several hours, followed by the removal of the solvent under reduced pressure to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: p-Hexyloxybenzylidene p-butylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

p-Hexyloxybenzylidene p-butylaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of p-Hexyloxybenzylidene p-butylaniline involves its ability to align its molecules in specific orientations under the influence of external stimuli, such as electric or magnetic fields. This alignment results in changes in the optical properties of the material, making it useful in display technologies. The molecular targets include the liquid crystal phases, and the pathways involve the interaction of the compound with external fields to induce phase transitions .

Comparison with Similar Compounds

  • p-Octyloxybenzylidene p-butylaniline
  • p-Decyloxybenzylidene p-butylaniline
  • p-Dodecyloxybenzylidene p-butylaniline

Comparison: p-Hexyloxybenzylidene p-butylaniline is unique due to its specific alkoxy chain length, which influences its mesomorphic properties. Compared to similar compounds with longer alkoxy chains, it exhibits different phase transition temperatures and thermal stability. This makes it suitable for specific applications where precise control of liquid crystalline phases is required .

Properties

IUPAC Name

N-(4-butylphenyl)-1-(4-hexoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO/c1-3-5-7-8-18-25-23-16-12-21(13-17-23)19-24-22-14-10-20(11-15-22)9-6-4-2/h10-17,19H,3-9,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTFLWMDAFOTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29743-11-1
Record name N-p-n-Hexyloxybenzylidene-p'-n-butylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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